molecular formula C11H12BrN3 B13259606 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13259606
M. Wt: 266.14 g/mol
InChI Key: QCKPFVSWPSYBNK-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10BrN3 and a molecular weight of 252.110 g/mol . This aromatic compound features a pyrazole ring, a versatile scaffold in medicinal chemistry and chemical biology, substituted with an amine functional group at the 4-position and a 3-bromobenzyl group at the 1-nitrogen . The presence of both the bromine atom and the amine on the heterocyclic core makes it a valuable building block (synthon) for synthetic organic chemistry . Researchers can utilize this compound in various applications, including as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The bromophenyl moiety allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the amine group can be used to form amides or sulfonamides, or to create molecular libraries. This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. This chemical is not intended for diagnostic or therapeutic uses, or for human use of any kind.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3

InChI Key

QCKPFVSWPSYBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Properties/Activities Reference
This compound C₁₁H₁₂BrN₃ 266.14 1: 3-Bromobenzyl; 3: Methyl High lipophilicity; potential cytotoxic agent
1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₁₀BrN₃ 252.11 1: 4-Bromobenzyl; 3: NH₂ Positional isomer; reduced steric bulk
1-(4-Bromophenyl)-3-M-tolyl-1H-pyrazol-5-amine C₁₆H₁₄BrN₃ 328.21 1: 4-Bromophenyl; 3: 3-Methylphenyl; 5: NH₂ Enhanced aromatic stacking potential
1-[(3-Methoxyphenyl)methyl]pyrazol-4-amine C₁₁H₁₃N₃O 203.24 1: 3-Methoxybenzyl; 4: NH₂ Improved solubility (methoxy donor)
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₁F₃N₃O 293.67 3: CF₃-phenoxy; 4: NH₂ Electron-withdrawing CF₃ group; higher metabolic stability

Crystallographic and Computational Analysis

  • Tools like SHELX and ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks . For example, Etter’s graph set analysis can predict supramolecular interactions in crystalline forms .

Biological Activity

1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This compound belongs to a class of heterocyclic compounds known for their pharmacological significance. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Information:

PropertyValue
Chemical FormulaC11H12BrN3
Molecular Weight266.14 g/mol
CAS Number1545407-85-9
IUPAC NameThis compound
PubChem CID83222336

The compound is characterized by its bromophenyl and methyl groups attached to the pyrazole ring, which contribute to its biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Notably, compounds similar to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound acts as a microtubule-destabilizing agent, disrupting mitotic spindle formation, which is crucial for cell division. This leads to apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated MDA-MB-231 breast cancer cells .
  • Case Study : In a study involving several pyrazole derivatives, it was found that at a concentration of 10 μM, the compound induced morphological changes indicative of apoptosis in breast cancer cells . The study highlighted that compounds with similar structures could enhance caspase activity significantly compared to controls.

Antimicrobial Activity

Pyrazole derivatives also show promise as antimicrobial agents. Their ability to inhibit bacterial growth has been documented in various studies.

  • In Vitro Studies : Compounds containing the pyrazole scaffold have been tested against a range of bacteria, demonstrating effective antibacterial activity at varying concentrations. For example, derivatives similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, pyrazole derivatives are recognized for their anti-inflammatory properties.

  • Research Findings : Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways . Specifically, they have been evaluated for their potential in treating inflammatory diseases due to their ability to modulate immune responses.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits microtubule assembly
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates immune response; inhibits cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium- or copper-catalyzed coupling reactions. For example, a modified Ullmann coupling using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been reported, yielding ~17.9% after chromatographic purification . Microwave-assisted methods can reduce reaction times (e.g., 2 hours vs. days) and improve regioselectivity in pyrazole ring formation . Solvent polarity and temperature are critical: polar aprotic solvents like DMSO enhance reaction rates, while higher temperatures (e.g., 80°C) may lead to side reactions like dehalogenation.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks stabilizing crystal packing) .
  • NMR : 1H^1H NMR identifies substituent positions (e.g., aromatic protons at δ 7.3–8.1 ppm for bromophenyl groups), while 13C^{13}C NMR confirms methyl and amine groups .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+^+) and isotopic patterns for bromine .

Q. How can researchers optimize purification strategies for this compound?

  • Methodological Answer : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) in flash chromatography to separate byproducts. Acid-base extraction (e.g., HCl washes) removes unreacted amines. Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents. Bioassays (e.g., antifungal or receptor-binding studies) reveal that bulkier groups reduce membrane permeability, while bromine enhances halogen bonding with target proteins .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a smaller HOMO-LUMO gap (~4.5 eV) correlates with higher antimicrobial activity in pyrazole analogs .

Q. What computational approaches can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., cannabinoid receptors). The bromophenyl group shows π-π stacking with Phe200 in CB1 receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories. Water bridges between the pyrazole amine and Asp366 are critical for binding affinity .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24 vs. 48 hours), and DMSO concentration (<0.1%).
  • Meta-Analysis : Compare datasets using tools like Prism. For example, discrepancies in antifungal activity may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce morpholine or acetyl groups at the amine to reduce hepatic clearance.
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) during pharmacokinetic studies to prolong half-life .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Copper-catalyzed couplingCuBr, Cs2_2CO3_3DMSO354817.9
Microwave-assistedPd(OAc)2_2EtOH120245

Table 2 : Biological Activity vs. Substituent Effects

SubstituentTargetIC50_{50} (µM)Key Interaction
3-BromophenylCB1 Receptor0.12Halogen bonding
4-FluorophenylCOX-21.8π-π stacking
4-MethoxyphenylFungal CYP5112.4H-bond with heme

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